5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 622344-97-2
VCID: VC4523211
InChI: InChI=1S/C18H11ClN2OS2/c19-11-5-7-12(8-6-11)20-17(22)15-9-10-16(23-15)18-21-13-3-1-2-4-14(13)24-18/h1-10H,(H,20,22)
SMILES: C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC=C(C=C4)Cl
Molecular Formula: C18H11ClN2OS2
Molecular Weight: 370.87

5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide

CAS No.: 622344-97-2

Cat. No.: VC4523211

Molecular Formula: C18H11ClN2OS2

Molecular Weight: 370.87

* For research use only. Not for human or veterinary use.

5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide - 622344-97-2

Specification

CAS No. 622344-97-2
Molecular Formula C18H11ClN2OS2
Molecular Weight 370.87
IUPAC Name 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C18H11ClN2OS2/c19-11-5-7-12(8-6-11)20-17(22)15-9-10-16(23-15)18-21-13-3-1-2-4-14(13)24-18/h1-10H,(H,20,22)
Standard InChI Key CYNWMYJGMGGXKX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide is C₁₈H₁₁ClN₂OS₂, with a molecular weight of 370.87 g/mol. The compound integrates three key structural elements:

  • Thiophene ring: A five-membered sulfur-containing heterocycle.

  • Benzothiazole moiety: A fused bicyclic system combining benzene and thiazole rings.

  • 4-Chlorophenyl carboxamide: A chlorinated aromatic group linked via an amide bond.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₈H₁₁ClN₂OS₂
Molecular Weight370.87 g/mol
CAS Number622344-97-2
SolubilityLikely low in aqueous media

The benzothiazole and thiophene rings contribute to π-π stacking interactions, enhancing binding affinity to biological targets . The 4-chlorophenyl group introduces steric and electronic effects, potentially modulating solubility and target selectivity.

Synthesis and Optimization

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide typically involves a multi-step nucleophilic acyl substitution reaction. As detailed in, the procedure includes:

  • Reaction of 4-chlorophenylamine with 5-chlorothiophene-2-carbonyl chloride in the presence of an inorganic base (e.g., NaOH or K₂CO₃).

  • Solvent systems such as ether-alcohol or ketone-water mixtures to optimize yield and purity.

  • Purification via recrystallization or column chromatography.

Table 2: Representative Synthesis Conditions

ParameterConditionSource
Starting Materials4-Chlorophenylamine, 5-chlorothiophene-2-carbonyl chloride
SolventEther, ethanol, or acetone-water
Temperature25–80°C
YieldNot explicitly reported

Alternative routes, such as Suzuki-Miyaura coupling or microwave-assisted synthesis, remain unexplored but could enhance efficiency .

Mechanism of Action

While the exact mechanism remains uncharacterized, preliminary data suggest:

  • Enzyme inhibition: Potential targeting of kinases (e.g., CDK5) or proteases via heterocyclic π-π interactions .

  • Receptor modulation: The 4-chlorophenyl group may engage hydrophobic pockets in G-protein-coupled receptors (GPCRs) .

  • DNA intercalation: Benzothiazole derivatives intercalate DNA, inducing strand breaks .

Future Perspectives

  • Structural Optimization: Introduce sulfonamide or glycoside groups to enhance solubility .

  • Target Identification: Proteomic screening to identify binding partners.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

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